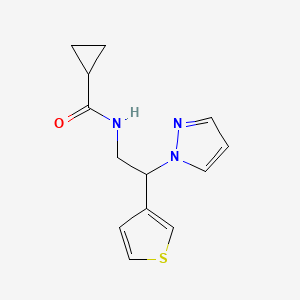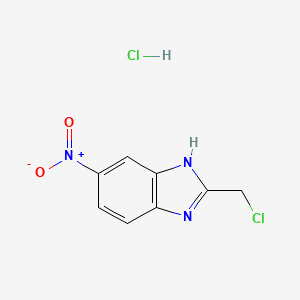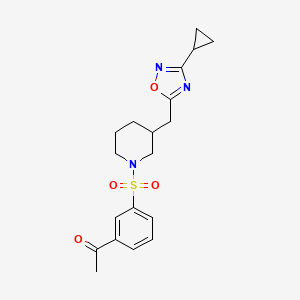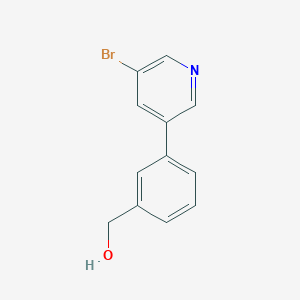
4-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide (abbreviated as 4-CNB) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the benzimidazole family of heterocyclic compounds, which are organic compounds that contain a six-membered ring with two nitrogen atoms as the ring's heteroatoms. 4-CNB has been studied for its potential roles in biological systems, and has been found to have a number of biochemical and physiological effects.
Applications De Recherche Scientifique
DNA Binding and Cellular Imaging
Benzimidazole derivatives, like the compound , have been studied extensively for their ability to bind to DNA, particularly targeting the minor groove of double-stranded DNA. This interaction is specific to AT-rich sequences, making these compounds useful in cellular imaging and as tools in molecular biology. For instance, Hoechst 33258, a well-known minor groove binder, is widely utilized as a fluorescent DNA stain, offering insights into chromosomal and nuclear structures within cells. This application extends to the analysis of nuclear DNA content and the study of plant chromosomes, indicating the potential utility of similar benzimidazole derivatives in cell biology and genetics (Issar & Kakkar, 2013).
Synthetic Utility in Organic Chemistry
The synthetic versatility of benzimidazole derivatives is highlighted through various methodologies developed for their preparation. These compounds are crucial intermediates in synthesizing a wide range of heterocyclic compounds, such as quinoxalines and benzo(1,5)diazepines, from o-phenylenediamines. This versatility underscores their importance in organic chemistry, where they serve as key intermediates for developing pharmaceuticals and other biologically active molecules (Ibrahim, 2011).
Therapeutic Potential in Medicine
Benzimidazole derivatives are pivotal in the discovery and development of therapeutic agents, showcasing broad-spectrum pharmacological properties. They have been incorporated into drugs targeting various diseases, including microbial infections, cancer, and more. The therapeutic potential of benzimidazole derivatives is attributed to their structural similarity to naturally occurring nucleotides, enabling them to interact effectively with biological targets. This property is leveraged in drug design, leading to the development of compounds with antimicrobial, anticancer, antiviral, and other significant activities (Babbar, Swikriti, & Arora, 2020).
Role in Agriculture and Veterinary Medicine
Apart from their applications in human medicine, benzimidazole derivatives also find use in agriculture and veterinary medicine, primarily as fungicides and anthelmintics. Their mode of action often involves the inhibition of microtubule assembly, which is crucial for cell division and growth in fungi and parasitic worms. This action mechanism underscores the utility of benzimidazole derivatives in managing infections and infestations in crops and livestock, contributing to food security and animal health (Davidse, 1986).
Propriétés
IUPAC Name |
4-chloro-N-(1,5,6-trimethylbenzimidazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c1-10-8-14-16(18-9-20(14)3)15(11(10)2)19-23(21,22)13-6-4-12(17)5-7-13/h4-9,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPNIDAIRMJQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=C(C=C3)Cl)N=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B2574340.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2574341.png)
![Ethyl 4-((4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2574342.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2574344.png)

![5-(3-methoxypropyl)-3-oxo-N-(o-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2574347.png)


![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylacetamide](/img/structure/B2574355.png)
![5,7-Dimethyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one](/img/structure/B2574357.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2574358.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2574360.png)

